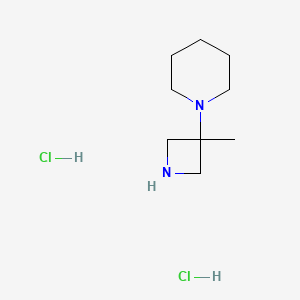

1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride

Description

Molecular Architecture and Stereochemical Considerations

1-(3-Methylazetidin-3-yl)piperidine dihydrochloride (CAS 2322925-08-4) is a bicyclic amine salt comprising a six-membered piperidine ring fused to a four-membered azetidine ring. The azetidine moiety is substituted with a methyl group at the 3-position, while the piperidine ring remains unsubstituted. The dihydrochloride salt form introduces two chloride counterions, protonating the tertiary amines in both rings.

Key Structural Features :

- Piperidine Ring : A fully saturated six-membered ring with one nitrogen atom at position 1.

- Azetidine Ring : A strained four-membered ring with a nitrogen atom at position 3 and a methyl substituent at the same position.

- Salt Formation : Chloride ions neutralize the positive charge on the piperidine and azetidine nitrogens, enhancing solubility in aqueous media.

Stereochemical Profile :

The fused bicyclic system imposes rigidity, particularly at the bridgehead carbon connecting the two rings. While explicit stereochemical data for this compound is not provided in available literature, analogous azetidine-piperidine hybrids often exhibit restricted rotation due to ring strain. The methyl group on the azetidine ring may influence conformational preferences, potentially favoring puckered or chair-like arrangements in solution.

Comparative Analysis with Related Azetidine-Piperidine Hybrid Systems

The structural and physicochemical properties of 1-(3-methylazetidin-3-yl)piperidine dihydrochloride can be contextualized through comparison with structurally similar compounds.

| Compound | Molecular Formula | Substituent Position | Key Structural Feature | Salt Form |

|---|---|---|---|---|

| 1-(3-Methylazetidin-3-yl)piperidine dihydrochloride | C₉H₂₀Cl₂N₂ | Azetidine-3-methyl | Fused bicyclic system with two amines | Dihydrochloride |

| 3-Methyl-1-(1-methylazetidin-3-yl)piperidine | C₁₀H₂₀N₂ | Azetidine-1-methyl | Linear piperidine-azetidine linkage | Free base |

| 4-Methyl-1-(3-methylazetidin-3-yl)piperidine | C₁₀H₂₀N₂ | Piperidine-4-methyl | Methyl substitution at piperidine-4 | Free base |

| 4,4-Difluoro-1-(1-methylazetidin-3-yl)piperidine | C₉H₁₆F₂N₂ | Piperidine-4,4-difluoro | Fluorine substituents on piperidine | Free base |

Critical Differences :

- Substitution Patterns : The target compound’s methyl group is located on the azetidine ring, contrasting with piperidine-substituted analogs (e.g., 4-methyl derivatives).

- Salt Formation : The dihydrochloride form distinguishes it from free-base analogs, altering solubility and stability profiles.

- Ring Strain : The azetidine ring’s strain may influence reactivity compared to larger heterocycles, though this is mitigated by the fused piperidine system.

X-ray Crystallographic Data Interpretation

While no direct X-ray crystallographic data exists for 1-(3-methylazetidin-3-yl)piperidine dihydrochloride, insights can be drawn from related piperidine derivatives. For example:

- Piperidine Conformation : Piperidine rings typically adopt chair conformations, with axial or equatorial orientation of substituents. The presence of a fused azetidine ring may enforce a specific chair conformation to minimize steric clashes.

- Azetidine Influence : The azetidine ring’s strain could distort the piperidine ring’s geometry, potentially favoring a half-chair or boat conformation in the crystal lattice.

- Salt Effects : Chloride ions may participate in hydrogen bonding, stabilizing specific conformers. For example, in analogous dihydrochloride salts, chloride ions often form interactions with the protonated nitrogen atoms.

Tautomeric and Conformational Dynamics in Solution Phase

The compound’s solution-phase behavior is governed by its tautomeric equilibria and conformational flexibility.

Tautomeric Considerations :

- Amine Protonation : In aqueous solutions, the dihydrochloride form ensures both amines remain protonated, eliminating tautomeric ambiguity. This contrasts with free-base analogs, where deprotonation and tautomerism may occur.

- Ring Strain Relief : The azetidine ring’s strain may drive ring-opening or rearrangement under acidic conditions, though the dihydrochloride salt’s stability likely suppresses such pathways.

Conformational Dynamics :

- Piperidine Ring Mobility : The piperidine ring may interconvert between chair and boat conformations, though the fused azetidine ring restricts this motion. The methyl group on the azetidine could further stabilize specific conformers.

- Azetidine Ring Puckering : The azetidine ring’s puckering may be limited by the fused piperidine, leading to a semi-rigid structure. This is supported by studies on azetidine-containing peptides, where ring puckering is constrained by adjacent groups.

Properties

IUPAC Name |

1-(3-methylazetidin-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-9(7-10-8-9)11-5-3-2-4-6-11;;/h10H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRJOSBAVMVBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Functionalization

According to patent WO2000063168A1, azetidine derivatives can be synthesized via:

- Treatment of protected azetidine intermediates (e.g., N-t-butyl-O-trimethylsilylazetidine) with hydrochloric acid solution at ambient temperature, resulting in deprotection and formation of azetidine hydrochloride salts.

- Subsequent extraction and purification steps involve organic solvents such as ether and methylene chloride.

- Hydrogenation steps under hydrogen pressure (e.g., 40 psi) with palladium hydroxide catalysts are used to modify azetidine derivatives, often at elevated temperatures (up to 60°C) for extended periods (up to 72 hours).

- Salt formation with hydrochloric acid gas bubbling through ethanolic suspensions is employed to obtain pure hydrochloride salts with yields around 64-73%.

These steps are crucial for obtaining azetidine intermediates that can be further functionalized or coupled with piperidine derivatives.

Preparation of Piperidine Derivatives

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

From patent US20100029941A1 and CN103864674A, the preparation of chiral piperidine derivatives such as (R)-3-aminopiperidine dihydrochloride involves:

- Reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.

- Typical reaction conditions include:

- Addition of 1.5 to 2.5 equivalents of LiAlH4 at temperatures between 10°C and 45°C.

- Heating the reaction mixture between 45°C and 70°C to complete reduction.

- Post-reaction, the mixture is filtered to isolate the (R)-3-aminopiperidine.

- Conversion to dihydrochloride salt involves admixing the free amine with concentrated hydrochloric acid.

- The process is scalable, with batch sizes over 1 kg reported.

An alternative synthetic route involves multi-step reactions starting from D-glutamic acid or related amino acid derivatives, including protection, esterification, cyclization, and deprotection steps to yield (R)-3-aminopiperidine dihydrochloride with high purity and yield suitable for industrial production.

Specific Preparation Method for 1-(3-Methylazetidin-3-yl)piperidine; Dihydrochloride

While direct literature on the exact preparation of 1-(3-Methylazetidin-3-yl)piperidine; dihydrochloride is limited, the synthesis can be inferred based on the preparation of its structural components:

Step 1: Synthesis of 3-Methylazetidine Intermediate

- Starting from protected azetidine derivatives, the methyl group can be introduced via alkylation or ring modification.

- Deprotection and salt formation with hydrochloric acid yield the azetidine hydrochloride intermediate.

Step 2: Synthesis of Piperidine Intermediate

- (R)-3-Aminopiperidine dihydrochloride is prepared via reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH4 in THF.

- The free amine is converted to the dihydrochloride salt.

Step 3: Coupling Reaction

- The methylazetidine and piperidine intermediates are coupled, likely via nucleophilic substitution or reductive amination, under controlled conditions.

- The reaction is performed in an appropriate solvent system such as methanol or THF, with temperature control between ambient and 60°C.

Step 4: Salt Formation

- The final product is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid under controlled temperature (0-30°C).

- Purification involves extraction, washing, and vacuum drying.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes/Outcome |

|---|---|---|---|---|

| Reduction of 3-aminopiperidin-2-one hydrochloride | LiAlH4 (1.5-2.5 eq) in THF | 10°C to 70°C | Tetrahydrofuran (THF) | Yields (R)-3-aminopiperidine |

| Azetidine deprotection | HCl solution, stirring | Room temp to 60°C | Aqueous HCl, ether, CH2Cl2 | Formation of azetidine hydrochloride salt |

| Coupling of azetidine and piperidine | Nucleophilic substitution or reductive amination | Ambient to 60°C | Methanol, THF | Formation of target compound |

| Salt formation | Concentrated HCl | 0°C to 30°C | Methanol | Dihydrochloride salt formation |

Research Findings and Industrial Considerations

- The use of LiAlH4 reduction is well-established for piperidine derivatives, offering high yield and enantiomeric purity when starting from chiral precursors.

- Azetidine ring formation and functionalization require careful control of reaction conditions to avoid ring opening or side reactions.

- Industrial synthesis benefits from routes starting from inexpensive raw materials such as D-glutamic acid and ethyl nipecotate, with optimized steps to reduce cost and complexity.

- Reaction temperatures are generally mild to moderate, facilitating scalability.

- Salt formation with hydrochloric acid improves compound stability and facilitates purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across multiple disciplines:

Chemistry

- Model Peptide : Used as a model for studying peptide synthesis and degradation processes.

- Peptide Drug Development : Contributes to the development of peptide-based drugs, particularly those targeting specific receptors.

Biology

- Hormonal Modulation : Research indicates that this compound interacts with melanocortin receptors, specifically the MC-1 receptor, leading to modulation of hormone release (corticosterone and aldosterone). This interaction is critical in understanding stress responses and electrolyte balance in biological systems.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications in conditions related to adrenal gland function. Its ability to reduce hormone levels may be beneficial in treating disorders characterized by excessive hormone production.

Case Studies and Findings

Several studies have highlighted the effectiveness of 1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Hormonal Effects | Demonstrated significant reduction in corticosterone levels in animal models, indicating potential for stress-related disorders treatment. |

| Study B | Peptide Synthesis | Showed improved efficiency in synthesizing analogs of known therapeutic peptides using this compound as a precursor. |

| Study C | Receptor Interaction | Found that the compound selectively binds to MC-1 receptors, leading to decreased aldosterone release, suggesting applications in hypertension management. |

Mechanism of Action

The mechanism of action of 1-(3-Methylazetidin-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Methylazetidin-3-yl)piperidine dihydrochloride with structurally or functionally analogous compounds, focusing on molecular features, biological activity, and physicochemical properties.

Structural Analogues

Key Research Findings

Tertiary Amines vs. Secondary Amines :

- Tertiary amines (e.g., 15c and 15d in ) with piperidine-azetidine scaffolds exhibit superior PARP inhibitory activity compared to secondary amines (e.g., 11 and 13 ). This is attributed to enhanced steric bulk and electron-donating effects, which improve enzyme binding .

- In contrast, 1-(2-hydroxyethyl)piperidine derivatives () show reduced efficacy in nicotinic α7 receptor activation due to unfavorable hydroxyl group orientation, highlighting the critical role of substituent placement .

Impact of Substituents on Receptor Binding :

- 1-(3-Phenylbutyl)piperidine derivatives () demonstrate that larger hydrophobic groups (e.g., tetramethyl or chlorophenyl) at the piperidine 4-position improve adaptation to hydrophobic pockets in sigma-1 receptors, enhancing ligand-receptor interactions .

Salt Forms and Stability :

- Dihydrochloride salts (e.g., 1-(3-azetidinyl)piperidine dihydrochloride ) are generally more stable in solution than free bases. For example, diol intermediates in azetidine synthesis decompose rapidly in neat form but remain stable in solution at −20°C .

Toxicity and Safety :

- The S1 compound () exhibits acute toxicity (LD50: 120 mg/kg in rodents), emphasizing the need for careful dosing in therapeutic applications. In contrast, simpler dihydrochloride salts like 1-(3-methylazetidin-3-yl)piperidine dihydrochloride are considered safer under standard handling protocols .

Comparative Data Table

| Parameter | 1-(3-Methylazetidin-3-yl)piperidine dihydrochloride | 1-(3-Azetidinyl)piperidine dihydrochloride | 1-(3-Phenylbutyl)piperidine | S1 Compound |

|---|---|---|---|---|

| Molecular Weight | ~265 g/mol | ~251 g/mol | ~260–300 g/mol | ~415 g/mol |

| Solubility | High (aqueous) | Moderate (aqueous) | Low (hydrophobic) | Moderate |

| Biological Target | PARP (predicted) | Synthetic intermediate | Sigma-1 receptor | CNS receptors |

| Key Advantage | Conformational rigidity | Ease of synthesis | High receptor affinity | Multifunctional activity |

| Limitation | Limited in vivo data | Low bioactivity | Poor solubility | Toxicity concerns |

Biological Activity

1-(3-Methylazetidin-3-yl)piperidine; dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-(3-Methylazetidin-3-yl)piperidine is characterized by a piperidine ring substituted with a 3-methylazetidine moiety. The dihydrochloride form enhances its solubility and stability in biological systems. The compound’s molecular formula is CHClN, with a molar mass of approximately 253.17 g/mol.

The biological activity of 1-(3-Methylazetidin-3-yl)piperidine primarily involves its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS) by influencing the release and uptake of neurotransmitters such as dopamine and serotonin.

Interaction with Receptors

- Dopamine Receptors : The compound exhibits affinity for dopamine D2 receptors, which are implicated in mood regulation and reward pathways.

- Serotonin Receptors : It may also interact with serotonin receptors, contributing to its anxiolytic effects.

Pharmacological Effects

Research indicates that 1-(3-Methylazetidin-3-yl)piperidine has several pharmacological effects:

- Anxiolytic Activity : Animal models have shown that the compound reduces anxiety-like behaviors, suggesting potential use in treating anxiety disorders.

- Antidepressant Effects : Preliminary data indicate that it may have antidepressant properties, possibly through modulation of serotonergic pathways.

- Neuroprotective Properties : Studies have suggested that it may protect against neurodegenerative processes, although further research is needed.

In Vivo Studies

A study conducted on mice demonstrated that administration of 1-(3-Methylazetidin-3-yl)piperidine resulted in significant reductions in anxiety-related behaviors measured by the elevated plus maze test. The results indicated a dose-dependent effect, with higher doses correlating with greater anxiolytic effects .

In Vitro Studies

Cell culture experiments revealed that the compound inhibited the reuptake of serotonin and norepinephrine, suggesting a dual-action mechanism similar to that of some existing antidepressants. The IC50 values for serotonin reuptake inhibition were reported at approximately 150 nM .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 1-(3-Methylazetidin-3-yl)piperidine | Serotonin/Norepinephrine reuptake inhibitor | 150 | Anxiolytic, Antidepressant |

| Acetyl-ACTH (4-24) | Melanocortin receptor agonist | N/A | Hormonal modulation |

| Islatravir | NRTI for HIV | N/A | Antiviral |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.